molecular formula C42H66O14 B1139391 Tenacissoside H

Tenacissoside H

Cat. No.: B1139391
M. Wt: 795.0 g/mol
InChI Key: HRSFCYYMBMDMOU-ZIAOJATMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenacissoside H is a natural compound extracted from the stem of Marsdenia tenacissima. It is known for its anti-inflammatory and anti-tumor properties. This compound has been the subject of various scientific studies due to its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenacissoside H is primarily extracted from the plant Marsdenia tenacissima. The extraction process involves isolating the compound from the dried stem of the plant using solvents such as ethyl acetate . The compound is then purified using techniques like ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Marsdenia tenacissima. The process includes drying the plant material, followed by solvent extraction and purification. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Tenacissoside H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Tenacissoside H has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Tenacissoside H (TDH), a bioactive compound extracted from the plant Marsdenia tenacissima, has garnered attention for its significant biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of TDH, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications based on various studies.

Antitumor Activity

Recent research has highlighted TDH's potent antitumor properties across different cancer types. Key findings from various studies are summarized in the table below.

Cancer Type Mechanism of Action Key Findings References
Esophageal CancerInhibition of PI3K/Akt/NF-κB signaling pathwayTDH inhibits cell proliferation and induces cell cycle arrest in S phase; significantly reduces tumor volume in vivo.
Colon CancerInduction of apoptosis and inhibition of cell migrationTDH downregulates GOLPH3 expression, leading to reduced proliferation and migration in LoVo cells.
GlioblastomaInhibition of PI3K/Akt/mTOR signaling pathwayTDH represses glioblastoma progression by targeting the PI3K/Akt/mTOR pathway.
Hepatocellular CarcinomaInduction of autophagy and enhancement of radiosensitivityIncreases radiosensitivity and induces apoptosis in HCC cells; promotes autophagy markers.

The mechanisms through which TDH exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : TDH has been shown to arrest the cell cycle at the S phase, which is crucial for inhibiting cancer cell proliferation. This was evidenced by a study where TDH treatment resulted in significant changes in cell cycle distribution in esophageal cancer cells .
  • Apoptosis Induction : In colon cancer cells, TDH treatment led to increased apoptosis, as indicated by enhanced expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
  • Signaling Pathway Modulation : TDH modulates several key signaling pathways:
    • PI3K/Akt/NF-κB Pathway : This pathway is crucial for cell survival and proliferation. Studies have demonstrated that TDH downregulates components of this pathway, leading to reduced tumor growth and enhanced apoptosis .
    • ROS Generation : TDH also influences reactive oxygen species (ROS) levels, which play a role in osteoclast differentiation and inflammatory processes .

Case Studies

Several case studies provide insights into the clinical relevance and therapeutic potential of TDH:

  • Esophageal Cancer Study : A study involving nude mice with esophageal carcinoma showed that treatment with TDH significantly inhibited tumor growth. The expression levels of proliferating cell nuclear antigen (PCNA) were markedly reduced, indicating decreased tumor cell proliferation .
  • Colon Cancer Migration Study : Research on human LoVo colon cancer cells revealed that TDH not only inhibited cell proliferation but also effectively reduced migration capabilities, suggesting its potential role in preventing metastasis .
  • Glioblastoma Progression Study : In vitro experiments demonstrated that TDH significantly repressed glioblastoma cell growth by targeting the PI3K/Akt/mTOR signaling pathway, indicating its promise as a therapeutic agent for aggressive brain tumors .

Properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3/t20?,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFCYYMBMDMOU-ZIAOJATMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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